molecular formula C15H23N3O B4931633 N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide

N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide

Cat. No. B4931633
M. Wt: 261.36 g/mol
InChI Key: OUQISVAWUGDODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide, commonly known as ABT-594, is a synthetic compound that acts as a potent analgesic and has been extensively studied for its potential use in treating chronic pain. ABT-594 has a unique mechanism of action that sets it apart from other analgesics, making it an attractive candidate for further research.

Mechanism of Action

ABT-594 acts as an agonist at both the α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which modulate pain transmission pathways.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce potent analgesia in various animal models of pain. It also has antinociceptive effects on thermal and mechanical stimuli. In addition, ABT-594 has been shown to produce antihyperalgesic effects, reducing the sensitivity of the nervous system to pain.

Advantages and Limitations for Lab Experiments

ABT-594 has several advantages for use in lab experiments. It has a low potential for abuse and dependence, making it safer to use than opioid analgesics. It also has a unique mechanism of action that sets it apart from other analgesics, making it an attractive candidate for further research. However, ABT-594 has some limitations, including its short half-life and the difficulty of synthesizing it in large quantities.

Future Directions

There are several future directions for research on ABT-594. One potential area of research is the development of new analogs of ABT-594 that have improved pharmacokinetic properties. Another area of research is the investigation of the role of nAChRs in pain modulation and the potential use of nAChR agonists as analgesics. Finally, further research is needed to fully understand the mechanism of action of ABT-594 and its potential use in treating chronic pain.

Synthesis Methods

ABT-594 is synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-pyridylacetonitrile with diethylamine, which produces 2-(diethylamino)-3-pyridinemethanol. This intermediate is then reacted with cyclobutanecarboxylic acid chloride to produce ABT-594.

Scientific Research Applications

ABT-594 has been extensively studied for its potential use in treating chronic pain. It has been shown to be effective in various animal models of pain, including neuropathic pain, inflammatory pain, and acute pain. ABT-594 has also been shown to have a low potential for abuse and dependence, making it an attractive alternative to opioid analgesics.

properties

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-18(4-2)14-13(9-6-10-16-14)11-17-15(19)12-7-5-8-12/h6,9-10,12H,3-5,7-8,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQISVAWUGDODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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